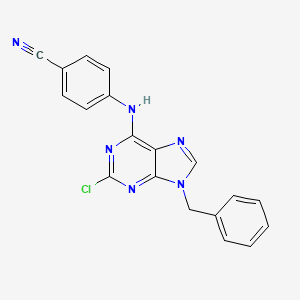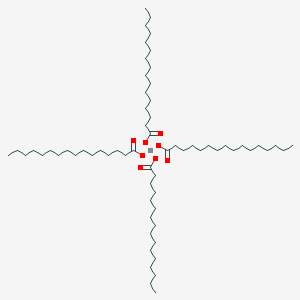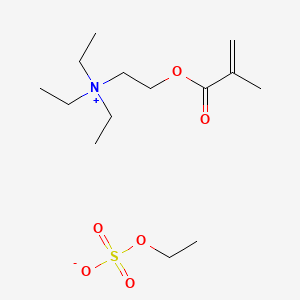
Ethyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a hydroxyl group and an ethyl ester, along with a 4-chloro-2-nitroaniline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps:
Nitration: The process begins with the nitration of aniline to form 4-chloro-2-nitroaniline. This is achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Formation of Piperidine Derivative: The next step involves the formation of the piperidine ring. This can be done through a cyclization reaction involving appropriate precursors under controlled conditions.
Esterification: The final step is the esterification of the piperidine derivative with ethyl chloroformate in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, along with the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-amino-2-nitroaniline derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitroaniline: Similar in structure but lacks the piperidine ring and ester group.
4-Chloro-2-nitroaniline: Similar in structure but lacks the piperidine ring and ester group.
4-Methyl-2-nitroaniline: Similar in structure but has a methyl group instead of a chloro group.
Uniqueness
Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the piperidine ring and the ethyl ester group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
84682-25-7 |
|---|---|
Molekularformel |
C14H18ClN3O5 |
Molekulargewicht |
343.76 g/mol |
IUPAC-Name |
ethyl (3S,4R)-4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClN3O5/c1-2-23-14(20)17-6-5-11(13(19)8-17)16-10-4-3-9(15)7-12(10)18(21)22/h3-4,7,11,13,16,19H,2,5-6,8H2,1H3/t11-,13+/m1/s1 |
InChI-Schlüssel |
ZNRFAHRTOBFRME-YPMHNXCESA-N |
Isomerische SMILES |
CCOC(=O)N1CC[C@H]([C@H](C1)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)N1CCC(C(C1)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















